2-(Bromomethyl)-5-ethylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(bromomethyl)-5-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6H2,1H3 |
InChI Key |
SBHDUVBVDIIOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Bromomethylation of 5-Ethylbenzo[d]oxazole
- Starting Material: 5-ethylbenzo[d]oxazole.
- Reagents: Common bromomethylating agents include N-bromosuccinimide (NBS) or bromomethyl halides.
- Conditions: The reaction is typically carried out in an inert solvent under controlled temperature to avoid over-bromination or ring degradation.
- Catalysts: Acidic or Lewis acid catalysts may be employed to enhance electrophilicity and regioselectivity.
- Outcome: Selective substitution at the 2-position yields 2-(bromomethyl)-5-ethylbenzo[d]oxazole.
Alternative Synthetic Routes
While direct bromomethylation is the most straightforward, other methods involve multi-step synthesis starting from substituted phenols or anilines, followed by cyclization to form the benzo[d]oxazole ring and subsequent functionalization.
For example, a related synthetic route for benzo[d]oxazole derivatives involves:
- Reduction of nitro-substituted phenols.
- Cyclization with appropriate reagents to form the oxazole ring.
- Halogenation (chlorination or bromination) at the 2-position.
- Oxidation or further functional group transformations to introduce substituents at the 5-position.
However, these methods are more complex and less commonly used for this specific compound.
Research Findings and Reaction Data
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromomethylation of 5-ethylbenzo[d]oxazole | NBS, inert solvent, room temp to reflux | 60-75 | Controlled addition prevents side reactions |
| Cyclization from substituted phenol precursors | Pyridine reflux, acid workup | 50-65 | Multi-step, longer reaction times |
| Halogenation (chlorination) | SOCl2 reflux | 70-80 | Used in related benzo[d]oxazole syntheses |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct bromomethylation | Simple, fewer steps, scalable | Requires careful control of conditions | 60-75 |
| Multi-step synthesis from nitro-phenol | High purity intermediates possible | Longer synthesis, more reagents | 50-65 |
| Halogenation followed by substitution | Versatile for various derivatives | More complex, multiple purification steps | 70-80 |
Chemical Reactions Analysis
2-(Bromomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Bromomethyl)-5-ethylbenzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogues with Brominated Substituents
Q & A
Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-5-ethylbenzo[d]oxazole?
A robust method involves cyclocondensation of 2-aminophenol derivatives with bromoacetic acid in polyphosphoric acid (PPA) at 130°C for 4 hours. Post-reaction, the mixture is quenched in water/DCM, dried, and purified via vacuum distillation. This approach yields ~90% purity, confirmed by -NMR (e.g., δ 4.6 ppm for the bromomethyl group) and mass spectrometry (m/z 211.0 [M]+) . Alternative routes may use substituted benzoxazole precursors with bromomethylation agents like NBS (N-bromosuccinimide) under radical initiation.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy : -NMR identifies the bromomethyl proton (δ 4.6–5.0 ppm) and ethyl group protons (δ 1.3–1.5 ppm for CH, δ 2.6–2.8 ppm for CH). -NMR resolves the oxazole ring carbons (e.g., C-2 at ~150 ppm) .
- UV-Vis Spectroscopy : Non-coplanarity between the oxazole and aromatic rings (due to steric hindrance) reduces conjugation, shifting λ compared to planar analogs .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 211.0/213.0 for [M]+ and isotopic peaks) .
Q. What purification strategies are effective for isolating 2-(bromomethyl)-5-ethylbenzo[d]oxazole?
Column chromatography using silica gel with hexane/ethyl acetate (4:1) eluent achieves >95% purity. For thermally stable batches, fractional crystallization in ethanol at low temperatures (<5°C) is viable. Monitor purity via TLC (R ~0.5 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
The bromine atom acts as a superior leaving group compared to chlorine or iodine analogs (e.g., 2-(chloromethyl)oxazole), enabling faster SN2 reactions with nucleophiles like amines or thiols. Kinetic studies show a 3× rate increase over chloromethyl analogs in reactions with piperidine (DMF, 60°C). Steric effects from the ethyl group may slightly hinder backside attack, requiring polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
Q. What strategies mitigate competing side reactions during derivatization (e.g., elimination or oxidation)?
- Temperature Control : Maintain reactions below 60°C to suppress β-hydride elimination.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the oxazole ring.
- Catalytic Additives : Add KI (10 mol%) to stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions . Example: Reaction with NaN in DMF at 50°C yields the azide derivative with <5% elimination byproducts .
Q. How can computational modeling predict the compound’s electronic effects on bioactivity?
DFT calculations (e.g., B3LYP/6-31G*) reveal:
- The bromomethyl group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), enhancing electrophilicity.
- Non-coplanarity between the ethyl and oxazole rings (dihedral angle ~45°) reduces π-stacking in protein binding, favoring hydrophobic interactions. These insights guide rational design of analogs targeting enzymes like Cryptosporidium parvum IMP dehydrogenase .
Q. What are the challenges in analyzing regioselectivity during cross-coupling reactions?
Suzuki-Miyaura coupling with arylboronic acids predominantly occurs at the oxazole C-5 position due to higher electron density. For example, coupling with 4-methoxyphenylboronic acid (Pd(PPh), KCO, DME) yields 5-aryl derivatives with >80% selectivity. Competing C-2 coupling (<10%) is minimized using bulky ligands (e.g., XPhos) .
Methodological Considerations
Q. How to resolve contradictions in spectral data for bromomethyl-substituted benzoxazoles?
Discrepancies in -NMR chemical shifts may arise from solvent polarity or trace impurities. Validate assignments via 2D NMR (HSQC, HMBC) and compare with literature (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to the oxazole ring) .
Q. What experimental designs optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading (e.g., PPA concentration in cyclization steps) to identify optimal conditions.
- In Situ Monitoring : Use IR spectroscopy to track carbonyl intermediates (e.g., C=O stretch at ~1700 cm) during acid-catalyzed cyclization .
Q. How to evaluate the compound’s potential as a G-quadruplex DNA ligand?
Fluorescence titration (e.g., with ThT displacement) and molecular docking (AutoDock Vina) assess binding affinity. The bromomethyl group’s hydrophobic surface area (~45 Å) enhances stacking with G4 loops, while the ethyl group modulates solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
